molecular formula C12H15N3 B8758613 2-hydrazino-4,5,8-trimethylquinoline

2-hydrazino-4,5,8-trimethylquinoline

Cat. No.: B8758613
M. Wt: 201.27 g/mol
InChI Key: WRXAXSSQNMKMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazino-4,5,8-trimethylquinoline is a chemical compound with the molecular formula C12H15N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-4,5,8-trimethylquinoline typically involves the reaction of 4,5,8-trimethylquinoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:

  • Dissolve 4,5,8-trimethylquinoline in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4,5,8-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Hydrazine derivatives with altered chemical properties.

    Substitution: Compounds with different functional groups replacing the hydrazino group.

Scientific Research Applications

2-Hydrazino-4,5,8-trimethylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydrazino-4,5,8-trimethylquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 2-Hydrazino-4,7,8-trimethylquinoline
  • 4-Hydrazino-2,5,8-trimethylquinoline
  • 2-Hydrazino-4,6,8-trimethylquinoline

Comparison: 2-Hydrazino-4,5,8-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the hydrazino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(4,5,8-trimethylquinolin-2-yl)hydrazine

InChI

InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)9(3)6-10(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

WRXAXSSQNMKMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)NN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4,5,8-trimethylquinoline (2.2 g, 10.7 mmoles) in NH2NH2 was reacted as outlined in Scheme 1 above to give the desired title compound (830 mg, 38%). Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 2.62 (s, 3 H) 2.78 (s, 6 H) 4.13 (br. s., 2 H) 5.74 (br. s., 1 H) 6.52 (s, 1 H) 6.95 (d, J=7.03 Hz, 1 H) 7.28 (d, 1 H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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